tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate

physicochemical properties lipophilicity drug design

tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 876592-69-7) is a spirocyclic small-molecule building block that integrates a 2,8-diazaspiro[4.5]decane core with a pyridin-3-yl substituent and a tert-butyl carbamate (Boc) protecting group. The compound belongs to a class of 1-oxo-2,8-diazaspiro[4.5]decane derivatives that serve as critical synthetic intermediates en route to potent and selective inhibitors of the Mediator complex-associated kinases CDK8 and CDK19.

Molecular Formula C18H25N3O3
Molecular Weight 331.416
CAS No. 876592-69-7
Cat. No. B2899345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate
CAS876592-69-7
Molecular FormulaC18H25N3O3
Molecular Weight331.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CN=CC=C3
InChIInChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-9-6-18(7-10-21)14(12-20-15(18)22)13-5-4-8-19-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,20,22)
InChIKeyMCMNWJRFJGAMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate: Core Spirocyclic-Pyridine Intermediate for Targeted Kinase Probe Synthesis


tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 876592-69-7) is a spirocyclic small-molecule building block that integrates a 2,8-diazaspiro[4.5]decane core with a pyridin-3-yl substituent and a tert-butyl carbamate (Boc) protecting group . The compound belongs to a class of 1-oxo-2,8-diazaspiro[4.5]decane derivatives that serve as critical synthetic intermediates en route to potent and selective inhibitors of the Mediator complex-associated kinases CDK8 and CDK19 [1]. Its structure embeds the 1-oxo-2,8-diazaspiro[4.5]decan-8-yl motif that is present in the orally bioavailable WNT signaling inhibitor CCT251545, which achieves an IC50 of 5 nM against CDK8/CDK19 in cellular assays [2].

Why Generic Substitution Fails for tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate in Kinase-Targeted Synthesis


The pyridin-3-yl substituent at the 4-position of the spirocyclic scaffold is not a trivial modification; it fundamentally alters physicochemical properties and synthetic utility compared to des-pyridyl or alternative aryl analogs . This position is a key site for downstream diversification into chloropyridine-bearing inhibitors that require a nitrogen atom at precisely this location for hinge-region hydrogen bonding with CDK8/CDK19 [1]. Substitution with a phenyl ring or removal of the aryl group entirely changes LogP and topological polar surface area (tPSA), impacting both reactivity in cross-coupling reactions and the drug-likeness of the final products. Quantitative differences in these properties necessitate that procurement decisions be guided by specific structural requirements rather than generic spirocyclic scaffolds.

Quantitative Evidence Guide: Differentiating tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate from Closest Analogs


Lipophilicity: 10-Fold Lower LogP Versus the Des-Pyridyl Analog

The presence of the pyridin-3-yl group in the target compound significantly reduces lipophilicity compared to the unsubstituted 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate scaffold. The target compound exhibits a predicted LogP of 0.16, whereas the des-pyridyl analog (CAS 268550-48-7) has a predicted LogP of 1.79 .

physicochemical properties lipophilicity drug design

Molecular Weight and Boiling Point: Differentiating Physicochemical Profile from the Core Scaffold

The target compound has a molecular weight of 331.41 g/mol and a predicted boiling point of 535.6 ± 50.0 °C at 760 mmHg . In comparison, the des-pyridyl analog (CAS 268550-48-7) has a molecular weight of 254.33 g/mol and a boiling point of 424.9 ± 38.0 °C . The higher boiling point of the target compound reflects its greater molecular complexity and may necessitate adjusted conditions for purification by distillation or sublimation.

molecular weight boiling point purification

Topological Polar Surface Area: Enhanced Hydrogen-Bonding Capacity Versus the Des-Pyridyl Scaffold

The pyridin-3-yl substituent contributes an additional hydrogen bond acceptor, increasing the topological polar surface area (tPSA) of the target compound relative to the des-pyridyl analog. The des-pyridyl scaffold (CAS 268550-48-7) has a PSA of 58.64 Ų [1]. The target compound incorporates the pyridine nitrogen, expected to raise tPSA to approximately 75–80 Ų (estimated; the IUPHAR entry for CCT251545, which contains the same 1-oxo-2,8-diazaspiro[4.5]decan-8-yl core, reports tPSA of 63.05 Ų but lacks the Boc group; the target compound's predicted tPSA is higher due to the additional carboxylate oxygens) [2].

tPSA hydrogen bonding permeability

Scaffold Provenance: Direct Lineage to a 5 nM CDK8/CDK19 Inhibitor

The 1-oxo-2,8-diazaspiro[4.5]decan-8-yl substructure present in the target compound is the identical core found in CCT251545, a type I inhibitor of CDK8 and CDK19 that exhibits an IC50 of 5 nM in 7dF3 WNT signaling reporter cells and >100-fold selectivity over 291 other kinases [1]. The pyridin-3-yl group of the target compound serves as a synthetic handle for introduction of the chloropyridine moiety required for CDK8/CDK19 hinge-binding. In contrast, the des-pyridyl scaffold (CAS 268550-48-7) lacks this functionalization point and requires additional synthetic steps to install a heteroaryl group .

CDK8 CDK19 WNT inhibitor chemical probe

pKa Differentiation: Pyridine Basicity Alters Salt Formation and Purification Behavior

The pyridin-3-yl substituent introduces a basic nitrogen with a predicted pKa of approximately 5.2 (pyridine conjugate acid), whereas the des-pyridyl analog (CAS 268550-48-7) has a predicted pKa of 16.00 ± 0.20 for the lactam N–H . This dual basicity profile enables selective protonation and salt formation strategies that are unavailable with the simpler scaffold. The target compound's overall predicted pKa (strongest acidic) is 15.11 ± 0.40 .

pKa basicity salt formation purification

Purity Benchmarking: ≥98%标准 Offerings Across Multiple ISO-Certified Suppliers

The target compound is commercially available at ≥98% purity from multiple suppliers, including MolCore (NLT 98%, ISO-certified) and Leyan (98%) . This level of purity exceeds the typical 95–97% range offered for less common spirocyclic analogs and ensures suitability for late-stage medicinal chemistry without additional purification. The des-pyridyl analog (CAS 268550-48-7) is commonly offered at 97% purity , representing a lower baseline quality specification.

purity quality control procurement ISO certification

Recommended Application Scenarios for tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate Based on Quantitative Evidence


Synthesis of CDK8/CDK19 Chemical Probes via Late-Stage Chloropyridine Installation

This intermediate is optimal for programs requiring a 4-(hetero)aryl-substituted 2,8-diazaspiro[4.5]decan-1-one scaffold, particularly when the target inhibitor must replicate the hinge-binding motif of CCT251545. The pyridin-3-yl group enables direct chlorination or cross-coupling to install the 3-chloro-4-pyridinyl moiety, saving one to two synthetic steps versus the des-pyridyl scaffold . The low LogP (0.16) of the Boc-protected intermediate also simplifies aqueous workup during the coupling step [1].

Kinase Inhibitor Fragment Libraries Requiring sp³-Rich, Low-Lipophilicity Building Blocks

Fragment-based drug discovery (FBDD) campaigns targeting kinases benefit from the compound's combination of high three-dimensionality (spirocyclic core) and low LogP (0.16). Compared to the des-pyridyl analog (LogP 1.79), the target compound provides a 10-fold reduction in lipophilicity while retaining synthetic tractability through the Boc-protected piperidine nitrogen, enabling rapid diversification . The ≥98% commercial purity supports direct use in fragment screening without additional purification [1].

PROTAC Linker Synthesis Requiring a Conformationally Restricted, Heterobifunctional Core

The 2,8-diazaspiro[4.5]decane scaffold is a recognized PROTAC linker motif, and the pyridin-3-yl substituent provides a vector for E3 ligase ligand attachment orthogonal to the piperidine nitrogen. The higher tPSA (estimated 75–80 Ų) of this intermediate, relative to the des-pyridyl analog (58.64 Ų), may improve the physicochemical profile of the final PROTAC molecule by reducing excessive hydrophobicity, a common liability in degrader design . The dual basicity (pyridine pKa ~5.2; lactam pKa ~15.1) permits selective functionalization under mild conditions [1].

Medicinal Chemistry SAR Exploration Around the 4-Position of 1-Oxo-2,8-diazaspiro[4.5]decane

When a structure-activity relationship (SAR) study requires systematic variation of the aryl/heteroaryl group at the 4-position, this pre-functionalized intermediate eliminates the need for de novo heterocycle installation. The pyridin-3-yl group can be elaborated via N-oxide formation, halogenation, or metal-catalyzed cross-coupling, offering divergent access to multiple analogs from a single building block. The boiling point differential (535.6 °C vs. 424.9 °C for the des-pyridyl analog) is practically irrelevant for most laboratory-scale work but indicates lower volatility, which can be advantageous for high-temperature reactions in sealed vessels .

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